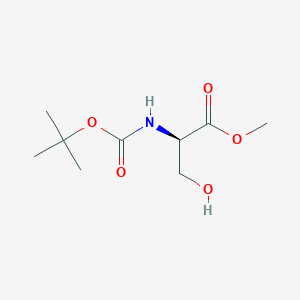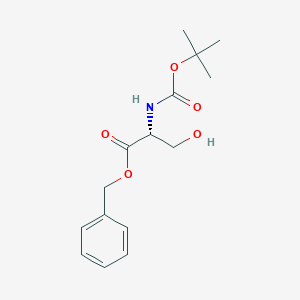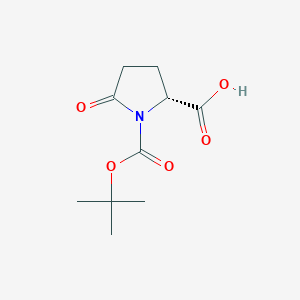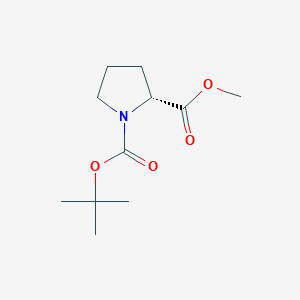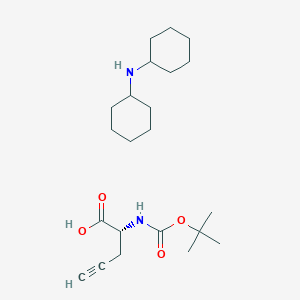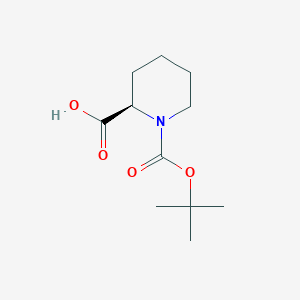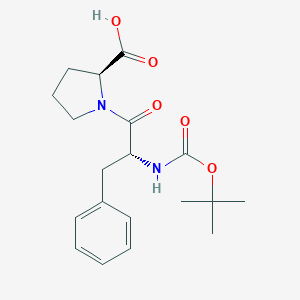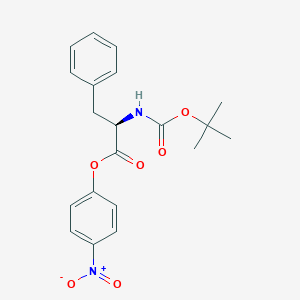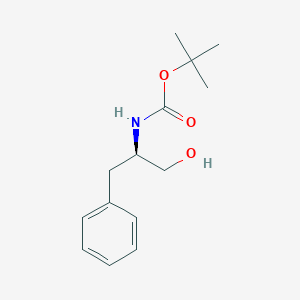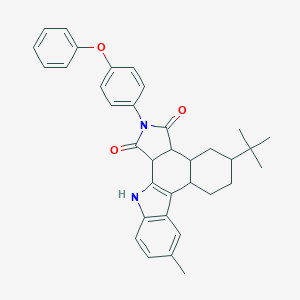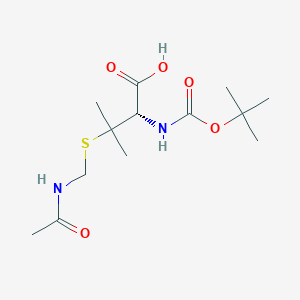
Boc-D-Glu-NH2
Übersicht
Beschreibung
Boc-D-Glu-NH2, also known as (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is a chemical compound with the molecular formula C10H18N2O5 . It is a specialty product often used for proteomics research .
Molecular Structure Analysis
The molecular structure of Boc-D-Glu-NH2 consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass is 246.12200 .
Physical And Chemical Properties Analysis
Boc-D-Glu-NH2 is a white to off-white powder . It should be stored in a dry environment at 2-8°C . The LogP value is 1.32100, indicating its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Peptide Analogs : Boc-D-Glu-NH2 is used in the synthesis of peptide analogs with potential biological activities. For instance, Charpentier et al. (1989) synthesized cyclic and linear analogs of CCK8 (cholecystokinin) incorporating Boc-D-Glu-NH2 to investigate their binding affinities and selectivity for central receptors in the brain and pancreas (Charpentier et al., 1989).
Study of Zinc-Binding Sites : Boc-Glu-Thr-Ile-His-OMe, containing a Boc-protected glutamate, was studied by Yamamura et al. (1998) to understand the zinc-binding sites of proteases. This research focused on the interaction of the peptide with Zn2+ using NMR and mass spectrometry (Yamamura et al., 1998).
Electrophysiological Studies : Böhme et al. (1989) conducted electrophysiological studies with new CCK analogs, including those containing Boc-D-Glu-NH2, to understand their effects on rat hippocampal slices and correlate these with binding affinities on B-type receptors (Böhme et al., 1989).
Nanoparticle Formation in Biomaterials : Le Hellaye et al. (2008) described the synthesis of amino poly(trimethylene carbonate)-NHt-Boc and its subsequent transformation into nanoparticles. These nanoparticles have potential applications in biomaterials (Le Hellaye et al., 2008).
Peptide Motif Designs : Bobde et al. (2009) investigated the use of D-amino acids, including Boc-D-Glu-NH2, in designing specific peptide folding motifs. Their study provided insights into the solution conformations of these peptides (Bobde et al., 2009).
Safety and Hazards
Boc-D-Glu-NH2 is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment, including chemical-resistant gloves and safety goggles, when handling this compound . In case of accidental release, it’s advised to mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal .
Wirkmechanismus
Target of Action
Boc-D-Glu-NH2 is a biochemical compound used in proteomics research The primary targets of Boc-D-Glu-NH2 are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that Boc-D-Glu-NH2 is used in proteomics research , suggesting it may play a role in protein synthesis or modification.
Result of Action
As a compound used in proteomics research , it may have effects on protein synthesis or modification, but specific effects require further investigation.
Action Environment
It’s known that boc-d-glu-nh2 should be stored in a sealed container in a dry environment at 2-8°c . This suggests that temperature and humidity may affect its stability.
Eigenschaften
IUPAC Name |
(4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBDBBBJXGPIH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426754 | |
| Record name | Boc-D-Glu-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu-NH2 | |
CAS RN |
55297-72-8 | |
| Record name | Boc-D-Glu-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



